molecular formula C9H10O2 B1312423 3-Methoxy-5-methylbenzaldehyde CAS No. 90674-26-3

3-Methoxy-5-methylbenzaldehyde

Cat. No. B1312423
M. Wt: 150.17 g/mol
InChI Key: AGEOJPQWDHZBRF-UHFFFAOYSA-N
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Patent
US09181186B2

Procedure details

To a solution of (3-methoxy-5-methylphenyl)methanol (2.20 g) in DMSO (15 mL) was added 2-iodoxybenzoic acid (4.00 g), and the mixture was stirred at room temperature for 2 hr. Ethyl acetate (50 ml) and water (10 mL) were added to the reaction mixture, and the insoluble material was filtered off. The filtrate was washed with saturated brine, and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to give the title compound (2.00 g) as a yellow oil. This compound was used for the next step without further purification.
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH2:10][OH:11])[CH:6]=[C:7]([CH3:9])[CH:8]=1.I(C1C=CC=CC=1C(O)=O)(=O)=O.C(OCC)(=O)C.O>CS(C)=O>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:6]=[C:7]([CH3:9])[CH:8]=1)[CH:10]=[O:11]

Inputs

Step One
Name
Quantity
2.2 g
Type
reactant
Smiles
COC=1C=C(C=C(C1)C)CO
Name
Quantity
4 g
Type
reactant
Smiles
I(=O)(=O)C1=C(C(=O)O)C=CC=C1
Name
Quantity
15 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
10 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 2 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the insoluble material was filtered off
WASH
Type
WASH
Details
The filtrate was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC=1C=C(C=O)C=C(C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: CALCULATEDPERCENTYIELD 92.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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